

# (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine as a pharmaceutical intermediate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                                |
|----------------|------------------------------------------------|
| Compound Name: | (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine |
| Cat. No.:      | B1522052                                       |

[Get Quote](#)

An In-Depth Guide to **(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine**: A Chiral Intermediate in Pharmaceutical Synthesis

## Authored by: A Senior Application Scientist

This document provides a comprehensive technical overview of **(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine**, a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. We will delve into its properties, synthesis, analytical characterization, and its pivotal role as a key intermediate, with a particular focus on the synthesis of Janus Kinase (JAK) inhibitors.

## Introduction and Strategic Importance

**(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine** is a chiral piperidine derivative. Its structure features two stereocenters at the C3 and C4 positions of the piperidine ring, leading to a specific cis configuration. The precise three-dimensional arrangement of these centers is paramount, as it dictates the stereochemistry of the final active pharmaceutical ingredient (API), which in turn governs the drug's efficacy and safety profile.

While this guide focuses on the (3S,4S)-enantiomer, it is crucial to note that its enantiomer, (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, is the specific key intermediate used in the synthesis of Tofacitinib<sup>[1][2]</sup>. Tofacitinib is a Pfizer-developed JAK inhibitor approved for the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis<sup>[2]</sup>. The

synthetic and analytical protocols described herein are generally applicable to both enantiomers, with the selection of the specific chiral resolving agent or catalyst determining the final stereochemical outcome.

The benzyl group serves as a protecting group for the piperidine nitrogen, which can be readily removed in later synthetic steps via hydrogenolysis. The methylamine at the C3 position is the key functional group that participates in the formation of the core structure of the target API.

## Physicochemical and Structural Data

A summary of the key properties for **(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine** is presented below.

| Property          | Value                                                 |
|-------------------|-------------------------------------------------------|
| IUPAC Name        | (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine[3]     |
| CAS Number        | 1354621-59-2[4][5]                                    |
| Molecular Formula | C <sub>14</sub> H <sub>22</sub> N <sub>2</sub> [3][4] |
| Molecular Weight  | 218.34 g/mol [3][5]                                   |
| Physical Form     | Solid                                                 |
| SMILES String     | C[C@@H]1--INVALID-LINK--CN(CC2=CC=CC=C2)CC1[3]        |
| InChI Key         | NVKDDQBZODSEIN-GXTWGEPEZSA-N[3]                       |

## Application in Pharmaceutical Synthesis: The Tofacitinib Case Study

The primary application of this intermediate's enantiomer, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, is in the construction of Tofacitinib. The piperidine core forms a crucial part of the molecule responsible for its binding to the JAK enzyme.

The overall synthetic strategy involves coupling the chiral piperidine intermediate with a pyrimidine core, followed by deprotection and subsequent functionalization to yield the final drug substance.





Fig 2. Protocol workflow for synthesis and resolution.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | 1062580-52-2 [chemicalbook.com]
- 3. (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine | C14H22N2 | CID 44630605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. clearsynth.com [clearsynth.com]
- 5. (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine [cymitquimica.com]
- To cite this document: BenchChem. [(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine as a pharmaceutical intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1522052#3s-4s-1-benzyl-n-4-dimethylpiperidin-3-amine-as-a-pharmaceutical-intermediate>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)